N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide - 393567-46-9

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Catalog Number: EVT-2982066
CAS Number: 393567-46-9
Molecular Formula: C11H8F3N3OS2
Molecular Weight: 319.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of thiosemicarbazides: This approach involves the reaction of thiosemicarbazides with various cyclizing agents, such as carboxylic acids, acid chlorides, or anhydrides. This method was employed in the synthesis of 1,3,4-thiadiazole-based coumarin derivatives [], Schiff's bases containing a thiadiazole scaffold and benzamide groups [], and 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives [].
Applications
  • Anticancer agents: Several 1,3,4-thiadiazole derivatives have shown promising anticancer activity against various cancer cell lines, including prostate cancer [, ], colon cancer [, ], neuroblastoma [, ], and breast cancer [, ]. The mechanisms of action include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
  • Antimicrobial agents: Thiadiazole derivatives have demonstrated antibacterial and antifungal activities against a range of microorganisms. For example, some sulfanilamide derivatives of 1,3,4-thiadiazoles displayed antibacterial activity against Staphylococcus aureus [].
  • Herbicides: Certain 1,3,4-thiadiazole derivatives, such as buthidazole and tebuthiuron, have found applications as herbicides [].
  • Insect growth regulators: Compounds like BAY SIR 8514 and LY-131215, containing the 1,3,4-thiadiazole moiety, have been investigated for their insect growth-regulating properties against pests like the spruce budworm [].

5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine

    Compound Description: 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine [] serves as a key intermediate in synthesizing various 1,3,4-thiadiazole-based compounds, including benzamide and benzothioamide derivatives, investigated for their anticancer properties. []

    Relevance: This compound represents the core structure of the target compound, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. The target compound elaborates on this core by introducing a methylthio group at the 5-position of the thiadiazole ring and a 3-(trifluoromethyl)benzamide substituent at the 2-position. []

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide

    Compound Description: This series of novel Schiff's bases incorporates a thiadiazole scaffold and benzamide groups, both recognized for significant biological properties. Synthesized under microwave irradiation, these compounds exhibited promising in vitro anticancer activity. Notably, compounds 7k, 7l, 7b, and 7a demonstrated potent anticancer effects, with GI50 values comparable to the standard drug Adriamycin. []

    Relevance: These compounds share a structural resemblance to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. Both possess a 1,3,4-thiadiazole ring system substituted with benzamide at the 2-position. The primary difference lies in the linker between the thiadiazole and benzamide moieties and the substituents on the benzamide ring. []

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

    Compound Description: This series of 1,3,4-thiadiazole derivatives [] was synthesized and found to induce apoptosis in cancer cells via the caspase pathway. Particularly, compounds 4b (bearing a 3-chloro substituent) and 4c (bearing a 4-chloro substituent) exhibited the most robust caspase activation, especially in the MCF7 breast cancer cell line. []

    Relevance: These compounds share the 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl core with N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. The difference lies in the amide substituent at the 2-position, where the target compound features a 3-(trifluoromethyl)benzamide group, while the related compounds possess a 2-phenylacetamide moiety with varying substituents on the phenyl ring. []

N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

    Compound Description: This compound, along with its derivatives (3a-3l) [], exhibited superior anticancer activity against the MDA breast cancer cell line compared to PC3 (prostate cancer) and U87 (Glioblastoma) cell lines. Notably, compound 3g, featuring a meta-methoxy substituent on the phenyl ring, displayed the highest potency within this series, with an IC50 of 9 μM against the MDA breast cell line, surpassing the reference drug imatinib (IC50 = 20 μM). []

    Relevance: This compound shares structural similarities with N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. Both compounds contain a 1,3,4-thiadiazole ring substituted at the 2-position with an acetamide moiety. The key distinction lies in the presence of a benzylthio group at the 5-position of the thiadiazole ring in the related compound, whereas the target compound features a methylthio group at the same position. []

3-[N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-7-chloro-4-hydroxycoumarin

    Compound Description: This compound is a novel [14C]-labelled 3-carbamoyl-4-hydroxycoumarin [] synthesized in a two-step process. The isotope is incorporated by reacting diethyl malonate-1,3-14C with 4-chloro-acetylsalicyloyl chloride, followed by condensation with 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. The final compound had a specific activity of 0.6 mCi/mmol. []

2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Hemihydrate

    Compound Description: In the title compound, the thiadiazole ring exhibits a planar conformation concerning the two 2-methoxyphenyl rings, with dihedral angles of 3.70 (3)° and 1.74 (2)°. This compound features an intramolecular N—H⋯O hydrogen bond, resulting in a planar six-membered ring. Notably, all rings in the compound are nearly coplanar. []

    Relevance: This compound belongs to the 1,3,4-thiadiazole class, similarly to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. Both compounds share the common feature of a benzamide group attached to the 2-position of the thiadiazole ring. The difference lies in the substituents on the benzamide ring and the thiadiazole ring. The related compound possesses methoxy groups on the benzamide ring and a 2-methoxyphenyl group at the 5-position of the thiadiazole ring. In contrast, the target compound contains a trifluoromethyl group on the benzamide ring and a methylthio group at the 5-position of the thiadiazole ring. []

N-(2,6-Difluorobenzoyl)-N'-[5-(4-trifluoromethyl-phenyl)-1,3,4-thiadiazol-2-yl]urea

    Compound Description: This compound demonstrates notable fungicidal activity against Rhizoctonia solani and Botrytis cinerea. Its structure features a urea group adopting a planar configuration, attributed to an intramolecular N-H...O hydrogen bond. This urea group exhibits near coplanarity with the thiadiazole and 4-trifluoromethylbenzene rings. []

    Relevance: This compound and N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide share a common 1,3,4-thiadiazole scaffold. Furthermore, both compounds have a trifluoromethyl-substituted phenyl ring, although located at different positions. The related compound has the trifluoromethyl-substituted phenyl ring directly attached to the thiadiazole ring, while in the target compound, it is part of the benzamide substituent at the 2-position. The key difference lies in the substituent at the 2-position of the thiadiazole ring, where the related compound contains a urea group, while the target compound features a benzamide moiety. []

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

    Compound Description: A new, thermodynamically stable crystalline form of 2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide has been discovered. [] This modification demonstrates advantageous properties concerning the stability of suspension formulations. []

    Relevance: This compound, while structurally similar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, features a 1,3,4-oxadiazole ring instead of a 1,3,4-thiadiazole ring. Both compounds share a benzamide group attached to the heterocyclic ring, with a trifluoromethyl substituent on the benzamide ring. This structural similarity, despite the difference in the heterocyclic core, makes it a relevant comparison point for understanding the structure-activity relationship of the target compound. []

2-Phenyl-3-{5-[3-(trifluoro­meth­yl)phen­yl]-1,3,4-thia­diazol-2-yl}­thia­zolidin-4-one

    Compound Description: Synthesized by reacting [(Z)-1-phenyl­methyl­idene]{5-[3-(trifluoro­meth­yl)phen­yl]-1,3,4-thia­diazol-2-­yl}amine with mercaptoacetic acid, this compound exhibits intramolecular hydrogen bonds (C—H⋯S and C—H⋯N) and intermolecular C—H⋯N hydrogen bonds. []

1‐(3‐Methylphenyl)‐3‐{5‐[4‐(trifluoromethyl)phenyl]‐1,3,4‐thia­diazol‐2‐yl}urea

    Compound Description: This compound is part of a broader study exploring the synthesis and biological evaluation of various 1,3,4-thiadiazole derivatives for their potential antimicrobial and antifungal activities. []

    Relevance: Both this compound and N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide share the 1,3,4-thiadiazole core structure. Furthermore, both compounds have a trifluoromethyl-substituted phenyl ring, although at different positions. In the related compound, the trifluoromethyl-substituted phenyl ring is directly attached to the thiadiazole ring, while in the target compound, it is part of the benzamide substituent. The key distinction lies in the substituent at the 2-position of the thiadiazole ring. The related compound has a urea group with a 3-methylphenyl substituent, while the target compound features a benzamide moiety. []

1‐(2‐Methyl­benzo­yl)‐3‐{5‐[4‐(trifluoro­meth­yl)phen­yl]‐1,3,4‐thia­diazol‐2‐yl}urea

    Compound Description: This compound maintains a planar conformation except for the fluorine atoms and methyl hydrogen atoms. Intermolecular N—H⋯N hydrogen bonding between urea and thiadiazole groups connects neighboring molecules. [] The fluorine atoms demonstrate disorder over two positions with a 2:1 site occupancy ratio. []

1-(4-Bromo­benzo­yl)-3-(5-trifluoro­methyl-1,3,4-thia­diazol-2-yl)urea

    Compound Description: This compound's asymmetric unit comprises two molecules. The presence of intramolecular N—H⋯O hydrogen bonds contributes to the planar conformation of the urea linkage in each molecule. Notably, the crystal structure is stabilized by various intermolecular hydrogen bonds, both classical NH-donor and non-classical CH-donor types. []

    Relevance: This compound, like N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, possesses a 1,3,4-thiadiazole ring. Both feature a trifluoromethyl group, although their positions differ. The related compound has a 5-trifluoromethyl group on the thiadiazole ring, while the target compound has it on the benzamide substituent. The key structural difference is the substituent at the 2-position of the thiadiazole ring. The related compound features a urea group with a 4-bromobenzoyl substituent, while the target compound has a benzamide moiety. []

N-(2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)-2-phenylacetamide Derivatives

    Compound Description: These derivatives, synthesized and evaluated for their cytotoxicity [], showed promising anticancer activity in vitro against various cancer cell lines, including PC3 (prostate carcinoma), HT-29 (human colon adenocarcinoma), and SKNMC (neuroblastoma), demonstrating superior activity compared to doxorubicin. [] The study highlighted the importance of substituents on the phenyl ring, with Cl, Br, CH3, and F at the para position being the most favorable and resulting in potent activity (less than 1 μM). []

    Relevance: These compounds share the 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl core with the target compound, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. Both also incorporate an acetamide group linked to the thiadiazole ring, though the target compound features a 3-(trifluoromethyl)benzamide, while the related compounds have a 2-phenylacetamide moiety. The primary difference lies in the linker between the thiadiazole and the acetamide portion and the substituents on the phenyl ring. []

N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides

    Compound Description: This series of thiazole and thiadiazole derivatives [], designed as combretastatin A-4 analogs (tubulin polymerization inhibitors), demonstrated promising anticancer activity. Among them, compound TH08, featuring trimethoxy substitution on the phenyl ring, exhibited the highest potency. []

    Relevance: The compound shares a 1,3,4-thiadiazole ring and a benzamide substituent with N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. The key distinction lies in incorporating a thiazolidinone moiety connecting the thiadiazole and benzamide groups in the related compound, which is absent in the target compound. Additionally, the related compound has an aryl group at the 5-position of the thiadiazole ring, while the target compound features a methylthio group at the same position. Despite these differences, the shared features and the related compound's antitubulin activity make it relevant for comparison. []

5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole Derivatives

    Compound Description: These novel compounds were synthesized to explore their antioxidant activity, evaluated through their 2,2o-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging activity. [] The study identified compound 18a, 4-l5-[(1H-Indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-2-yl]diazo-1H-pyrazole-3,5-diamine, as highly potent with an IC50 of 69.14 μg/ml, comparable to ascorbic acid (IC50 of 6.50 μg/ml). []

    Relevance: While these compounds share the 1,3,4-thiadiazole ring with N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, they differ significantly in their overall structure. The related compounds incorporate a thiazole ring fused to the thiadiazole, forming a thiazolo[4,3-b]-1,3,4-thiadiazole system. Additionally, they have an N-substituted-1H-indol-3-yl group at the 5-position, unlike the methylthio group in the target compound. Despite the structural differences, the shared thiadiazole ring and the investigation of antioxidant properties make them relevant for comparison. []

3-(1,3,4-oxa/thiadiazol-2-yl)-6-(trifluoromethyl)-N-(3- trifluoromethyl)phenyl)pyridin-2-amine

    Compound Description: This compound belongs to a series of pyridine-containing 1,3,4-oxa/thiadiazole derivatives synthesized to investigate their anticancer potential. [] The research aimed to explore the additive effect of the pyridine ring on tumor cell lines. []

    Relevance: This compound and N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide share a 1,3,4-thiadiazole core and a trifluoromethyl substituent, although their positions and overall structures differ. The related compound has the trifluoromethyl group directly attached to the pyridine ring and at the meta position of the phenyl ring, while the target compound has it on the benzamide substituent at the meta position. The related compound incorporates a pyridine ring, absent in the target compound. Despite these differences, the shared thiadiazole ring and the investigation into anticancer activities make it a point of reference. []

    Compound Description: This compound, belonging to a series of 2, 5-disubstituted 1, 3, 4-thiadiazoles, has shown potential anticonvulsant activity. [] The study aimed to synthesize and evaluate various 1,3,4-thiadiazole derivatives for their anticonvulsant properties. []

    Relevance: This compound shares the 1, 3, 4-thiadiazole core with N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. The key difference lies in the substituents attached to the thiadiazole ring. The related compound features a benzene sulfonamide group at the 2-position and a phenyl group at the 5-position, while the target compound has a 3-(trifluoromethyl)benzamide at the 2-position and a methylthio group at the 5-position. Despite these structural differences, the shared thiadiazole ring and the related compound's anticonvulsant activity make it relevant for comparison. []

5-chlorodifluoromethyl-1,3-4-thiadiazol-2yl-oxyacetanilides

    Compound Description: 5-chlorodifluoromethyl-1,3,4-thiadiazol-2yl-oxyacetanilides represent a novel group of herbicides. []

N-(benzo[d]thiazol-2-yl)-2-(3-(furan- 2-yl)-[1,2,4] triazolo [3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives

    Compound Description: These compounds were synthesized by reacting 4-amino-5-(furan-4-yl)-4H-1,2,4-triazole-3-thiol with various 2-(benzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives. They were characterized using elemental analysis, 1HNMR, 13CNMR, FT-IR, and LC-MS spectral studies, and their antibacterial and antifungal activities were evaluated. []

    Relevance: While these compounds share the 1,3,4-thiadiazole ring with N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, their overall structures differ significantly. The related compounds incorporate a triazole ring fused to the thiadiazole ring, forming a [, , ]triazolo[3,4-b][1,3,4]thiadiazole system. Additionally, they lack the methylthio and trifluoromethyl substituents present in the target compound. Despite the structural differences, the shared thiadiazole ring and the investigation of antimicrobial properties make them relevant for comparison. []

    Compound Description: These compounds were part of a study that aimed to synthesize 1,3,4-thiadiazoles containing the trifluoromethyl group. [] The sulfanilamide derivatives were synthesized from the corresponding 2-amino-1,3,4-thiadiazoles. Preliminary in vitro assays indicated that these synthesized sulfanilamide derivatives exhibited antibacterial activity against Staphylococcus aureus. []

4-Butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

    Compound Description: This compound, with a complex structure containing two 1,3,4-thiadiazole rings, showed high antimicrobial activity in pharmacological studies, exhibiting sensitivity towards both Gram-positive and Gram-negative bacteria, and antifungal activity against Candida albicans. []

    Relevance: This compound, while structurally distinct from N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, shares the common feature of a 1,3,4-thiadiazole ring. This shared structural motif, coupled with the significant antimicrobial activity exhibited by the related compound, makes it relevant in understanding the potential biological applications of 1,3,4-thiadiazole-containing compounds. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4- (trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

    Compound Description: This complex compound, incorporating both a 1,3,4-oxadiazole and a 1,3,4-thiadiazole ring, was synthesized and characterized using techniques like 1HNMR, mass spectrometry, IR, and elemental analysis. []

    Relevance: While this compound is structurally dissimilar to N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, it contains a 1,3,4-thiadiazole ring, highlighting the versatility of this scaffold in drug design and its incorporation into various complex structures. This comparison emphasizes the broad utility of the 1,3,4-thiadiazole moiety in medicinal chemistry. []

N-(2-chlorobenzoyl)-N'-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]urea

    Compound Description: This compound is a member of a series of five new aroyl ureas synthesized and investigated for their plant-growth-regulating activities. [] These compounds exhibited varying degrees of auxin and cytokinin activity. []

N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4- b][1,3,4]thiadiazol-6-yl)benzamide derivatives

    Compound Description: This series of heterocyclic compounds was synthesized and characterized, with their antibacterial and antifungal activities evaluated. []

    Relevance: While these compounds share the 1,3,4-thiadiazole ring with N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide, their overall structures differ significantly. Notably, the related compounds incorporate a triazole ring fused to the thiadiazole ring, forming a [, , ]triazolo[3,4-b][1,3,4]thiadiazole system. They also lack the methylthio and trifluoromethyl substituents present in the target compound. Despite these differences, the shared thiadiazole ring and the study of biological activities make them relevant for comparison. []

N-[3-(Trifluoromethyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl]benzamide

    Compound Description: This bicyclic compound was synthesized by reacting benzoyl isothiocyanate with 4-amino-3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazole. []

Properties

CAS Number

393567-46-9

Product Name

N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Molecular Formula

C11H8F3N3OS2

Molecular Weight

319.32

InChI

InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-3-2-4-7(5-6)11(12,13)14/h2-5H,1H3,(H,15,16,18)

InChI Key

MCKRQERWCJCSRM-UHFFFAOYSA-N

SMILES

CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.